2-(Methylamino)-1-(5,6,7,8-tetrahydro-1,6-naphthyridin-6-yl)propan-1-one hydrochloride
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Overview
Description
2-(Methylamino)-1-(5,6,7,8-tetrahydro-1,6-naphthyridin-6-yl)propan-1-one hydrochloride is a synthetic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-1-(5,6,7,8-tetrahydro-1,6-naphthyridin-6-yl)propan-1-one hydrochloride typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the naphthyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution reactions: Introducing the methylamino group and the propan-1-one moiety through nucleophilic substitution reactions.
Hydrochloride formation: The final step often involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(Methylamino)-1-(5,6,7,8-tetrahydro-1,6-naphthyridin-6-yl)propan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to different reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield naphthyridine oxides, while reduction could produce various reduced derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(Methylamino)-1-(5,6,7,8-tetrahydro-1,6-naphthyridin-6-yl)propan-1-one hydrochloride would depend on its specific biological target. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylamino)-1-(5,6,7,8-tetrahydroquinolin-6-yl)propan-1-one hydrochloride
- 2-(Methylamino)-1-(5,6,7,8-tetrahydroisoquinolin-6-yl)propan-1-one hydrochloride
Uniqueness
2-(Methylamino)-1-(5,6,7,8-tetrahydro-1,6-naphthyridin-6-yl)propan-1-one hydrochloride is unique due to its specific naphthyridine ring structure, which may confer distinct pharmacological properties compared to similar compounds with different ring systems.
Properties
Molecular Formula |
C12H18ClN3O |
---|---|
Molecular Weight |
255.74 g/mol |
IUPAC Name |
1-(7,8-dihydro-5H-1,6-naphthyridin-6-yl)-2-(methylamino)propan-1-one;hydrochloride |
InChI |
InChI=1S/C12H17N3O.ClH/c1-9(13-2)12(16)15-7-5-11-10(8-15)4-3-6-14-11;/h3-4,6,9,13H,5,7-8H2,1-2H3;1H |
InChI Key |
DLHPNTDEDBHMHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCC2=C(C1)C=CC=N2)NC.Cl |
Origin of Product |
United States |
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